Aqueous Solubility Advantage of BCP Core vs. 1,4-Disubstituted Phenyl Ring
The bicyclo[1.1.1]pentane motif, as the core structural element of the target compound, confers a significant aqueous solubility advantage over the corresponding para-substituted phenyl ring. In a direct head-to-head comparison within a γ-secretase inhibitor series, replacement of the central para-substituted fluorophenyl ring with the BCP motif improved aqueous solubility [1].
| Evidence Dimension | Aqueous solubility |
|---|---|
| Target Compound Data | Not directly measured for 1-(4-ethynylphenyl)bicyclo[1.1.1]pentane; class-level solubility improvement inferred from BCP-containing analog data |
| Comparator Or Baseline | para-Substituted phenyl ring analog |
| Quantified Difference | Significant improvement reported (qualitative) |
| Conditions | γ-Secretase inhibitor series in aqueous solubility assay |
Why This Matters
Improved aqueous solubility reduces formulation complexity and can enhance oral bioavailability in drug development programs.
- [1] Stepan, A. F.; et al. Application of the bicyclo[1.1.1]pentane motif as a nonclassical phenyl ring bioisostere in the design of a potent and orally active γ-secretase inhibitor. J. Med. Chem. 2012, 55, 3414-3424. View Source
